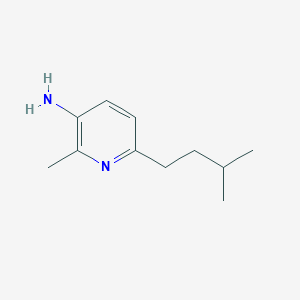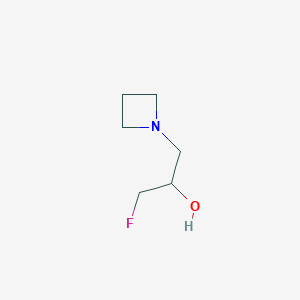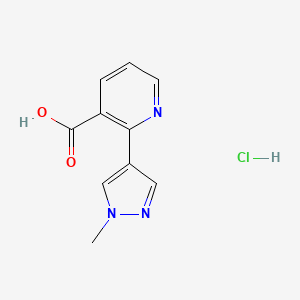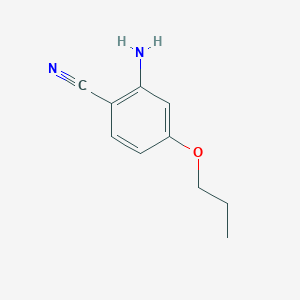
2-Methyl-6-(3-methylbutyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(3-methylbutyl)pyridin-3-amine is a chemical compound with the molecular formula C11H17N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and a 3-methylbutyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(3-methylbutyl)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds. For instance, 5-bromo-2-methylpyridin-3-amine can be reacted with 3-methylbutylboronic acid under Suzuki coupling conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(3-methylbutyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-Methyl-6-(3-methylbutyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(3-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(3-methylbutyl)pyridine: Similar structure but lacks the amine group.
5-Bromo-2-methylpyridin-3-amine: Used as a precursor in the synthesis of 2-Methyl-6-(3-methylbutyl)pyridin-3-amine.
2-Methyl-6-(3-methylbutyl)pyridin-3-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methyl-6-(3-methylbutyl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N2/c1-8(2)4-5-10-6-7-11(12)9(3)13-10/h6-8H,4-5,12H2,1-3H3 |
InChI Key |
SKTOJLNKMXXZEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CCC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13248808.png)
![1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13248815.png)


![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine](/img/structure/B13248829.png)

amine](/img/structure/B13248833.png)
![Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13248838.png)



![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine](/img/structure/B13248861.png)
